molecular formula C24H25N3O3S B11310709 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11310709
M. Wt: 435.5 g/mol
InChI Key: UVZPFNXSDFZJFV-UHFFFAOYSA-N
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Description

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with isopropylphenyl ketone to form the pyrrolone structure. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-propan-2-ylphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C24H25N3O3S/c1-14(2)16-7-5-6-8-18(16)27-12-19(28)22(23(27)25)24-26-17(13-31-24)15-9-10-20(29-3)21(11-15)30-4/h5-11,13-14,25,28H,12H2,1-4H3

InChI Key

UVZPFNXSDFZJFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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